PF-06305591 (CAS: 1449473-97-5) is a highly selective, benzimidazole-derived voltage-gated sodium channel NaV1.8 blocker with an IC50 of 15 nM . Originally developed as a clinical candidate for pain management, it has transitioned into a critical pharmacological probe for laboratory and industrial research. The compound exhibits an excellent in vitro ADME profile, high passive permeability, and robust metabolic stability . Crucially, PF-06305591 demonstrates profound selectivity for NaV1.8 over other sodium channel subtypes (NaV1.1–1.7, NaV1.9), potassium channels (including hERG), and calcium channels. For procurement teams and assay developers, this compound serves as an indispensable benchmark material for isolating NaV1.8-mediated currents in peripheral sensory neurons and validating next-generation analgesic pipelines.
Substituting PF-06305591 with non-selective sodium channel blockers (e.g., lidocaine or carbamazepine) or earlier-generation selective inhibitors (e.g., A-803467) severely compromises experimental integrity and in vivo reproducibility [1]. Non-selective blockers indiscriminately inhibit multiple NaV subtypes, confounding the specific role of NaV1.8 in action potential upstroke and repetitive firing in dorsal root ganglion (DRG) neurons [2]. Conversely, while older selective probes like A-803467 offer target specificity, they suffer from notoriously poor oral bioavailability and limited pharmacokinetic stability, restricting their utility in systemic in vivo models [1]. Furthermore, using brain-penetrant analogs like PF-04531083 introduces central nervous system (CNS) variables, whereas PF-06305591 is specifically non-brain penetrant, allowing researchers to cleanly isolate peripheral nociceptive mechanisms without central confounding factors [1].
In comparative evaluations of NaV1.8 inhibitors, PF-06305591 demonstrates significantly higher potency than other established baseline probes within the same developmental class [1]. While the related compound PF-04531083 achieves an IC50 of 700 nM against NaV1.8, PF-06305591 achieves an IC50 of 15 nM[1]. This represents a nearly 46-fold increase in target potency, allowing for robust channel blockade at much lower concentrations.
| Evidence Dimension | NaV1.8 Inhibition (IC50) |
| Target Compound Data | PF-06305591 (IC50 = 15 nM) |
| Comparator Or Baseline | PF-04531083 (IC50 = 700 nM) |
| Quantified Difference | ~46-fold higher potency for PF-06305591 |
| Conditions | In vitro target inhibition assays |
Procuring the higher-potency probe minimizes the required dosing concentrations in sensitive primary cell cultures, thereby reducing the risk of solvent toxicity and off-target artifacts.
A critical differentiator for in vivo assay design is the compound's ability to partition between the central and peripheral nervous systems [1]. While comparators like PF-04531083 readily cross the blood-brain barrier (BBB) and exert central effects, PF-06305591 is strictly non-brain penetrant[1]. In murine models evaluating central vs. peripheral NaV1.8 activity, systemic administration of PF-06305591 successfully localized inhibition to the periphery without normalizing CNS-driven behavioral abnormalities[1].
| Evidence Dimension | Blood-Brain Barrier (BBB) Penetration |
| Target Compound Data | PF-06305591 (Non-brain penetrant) |
| Comparator Or Baseline | PF-04531083 (Brain penetrant) |
| Quantified Difference | Exclusive peripheral restriction for PF-06305591 vs. systemic/central exposure for PF-04531083 |
| Conditions | In vivo murine models (intraperitoneal injection) |
Buyers investigating peripheral neuropathies or localized inflammatory pain must select PF-06305591 to ensure CNS-mediated variables do not confound peripheral efficacy data.
Early-generation NaV1.8 selective blockers, while useful in vitro, often fail in translational models due to severe pharmacokinetic limitations. For instance, the widely cited benchmark A-803467 exhibits highly limited oral bioavailability, complicating systemic dosing regimens [1]. In contrast, PF-06305591 was specifically optimized to overcome these limitations, demonstrating acceptable oral bioavailability and a robust pharmacokinetic profile in in vivo models [1].
| Evidence Dimension | Oral Bioavailability / PK Suitability |
| Target Compound Data | PF-06305591 (Acceptable oral bioavailability, good rat PK) |
| Comparator Or Baseline | A-803467 (Limited oral bioavailability) |
| Quantified Difference | Viable systemic oral dosing for PF-06305591 vs. restricted in vivo utility for A-803467 |
| Conditions | Preclinical pharmacokinetic profiling in rodents |
For industrial and academic buyers transitioning from in vitro screening to in vivo efficacy models, PF-06305591 eliminates the need for complex, non-standard formulation strategies.
A major challenge in prolonged cell-based assays is the degradation of the pharmacological probe, which leads to inconsistent target inhibition. PF-06305591 was engineered to possess an excellent in vitro ADME profile, specifically demonstrating high metabolic stability and passive permeability compared to standard experimental tool compounds . This robust stability ensures that the effective concentration of the compound remains constant throughout the duration of extended electrophysiological recordings.
| Evidence Dimension | In vitro metabolic stability and passive permeability |
| Target Compound Data | PF-06305591 (High metabolic stability, excellent in vitro ADME) |
| Comparator Or Baseline | Standard early-stage experimental tool compounds |
| Quantified Difference | Sustained effective concentration vs. rapid metabolic degradation |
| Conditions | Prolonged in vitro cell-based assays |
Procurement of a metabolically stable probe reduces the need for frequent assay redosing and significantly improves the batch-to-batch reproducibility of in vitro data.
Because PF-06305591 is non-brain penetrant and highly selective for NaV1.8, it is the optimal pharmacological tool for isolating peripheral pain mechanisms in dorsal root ganglion (DRG) neurons. Researchers can use this compound to block TTX-resistant sodium currents in the periphery without inducing confounding central nervous system effects, making it ideal for validating novel peripheral analgesic targets [1].
As a structurally distinct, highly potent (IC50 = 15 nM) NaV1.8 inhibitor with an excellent in vitro ADME profile, PF-06305591 serves as a reliable positive control in high-throughput electrophysiology and binding assays. Assay developers procure this compound to calibrate screening platforms and benchmark the potency and selectivity of next-generation NaV1.8 candidates, such as suzetrigine analogs.
Given its high selectivity margin over hERG and other critical off-target channels, PF-06305591 is frequently utilized in safety pharmacology panels. Toxicologists and formulation scientists use it as a reference standard to define the optimal therapeutic window for sodium channel blockers, ensuring that experimental candidates do not exhibit the cardiotoxic liabilities seen in earlier-generation non-selective blockers .